molecular formula C7H4ClNO2 B562974 Chlorzoxazone-D3

Chlorzoxazone-D3

Katalognummer: B562974
Molekulargewicht: 172.58 g/mol
InChI-Schlüssel: TZFWDZFKRBELIQ-CBYSEHNBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chlorzoxazon-d3 ist eine deuterierte Form von Chlorzoxazon, einem zentral wirkenden Muskelrelaxans. Es wird hauptsächlich als interner Standard für die Quantifizierung von Chlorzoxazon mittels Gaschromatographie oder Flüssigchromatographie-Massenspektrometrie verwendet. Chlorzoxazon selbst wird zur Behandlung von Muskelkrämpfen und den daraus resultierenden Schmerzen oder Beschwerden eingesetzt, indem es auf das Rückenmark und subkortikale Bereiche des Gehirns wirkt, um Reflexe zu hemmen .

Wirkmechanismus

Target of Action

Chlorzoxazone-D3, also known as Chlorzoxazone-4,6,7-d3, is a centrally acting muscle relaxant . It primarily targets the spinal cord and subcortical areas of the brain . It is claimed to inhibit muscle spasm by exerting an effect primarily at these areas .

Biochemical Pathways

This compound has been found to modulate the phosphorylation of transcriptional factor forkhead box O3 (FOXO3) independent of classical AKT or ERK signaling pathways . This modulation promotes the expression of downstream immune-related genes, therefore contributing to the augmentation of the immunosuppressive capacity of mesenchymal stem cells . It also affects the AMP-activated protein kinase pathway .

Pharmacokinetics

This compound is rapidly absorbed with an onset of action within 1 hour . It is extensively metabolized in the liver via glucuronidation . The majority of the drug is excreted in the urine, predominantly as conjugates, with less than 1% excreted as unchanged drug . The time to peak is approximately 1 to 2 hours, and the duration of action is up to 6 hours . The elimination half-life is approximately 1 hour .

Result of Action

The clinical result of this compound action is a reduction of the skeletal muscle spasm with relief of pain and increased mobility of the involved muscles . It also enhances the immunosuppressive capacity of mesenchymal stem cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been used as a marker substrate in in vitro/vivo studies to quantify cytochrome P450 2E1 (CYP2E1) activity in humans . The inhibition of CYP3A attenuates the susceptibility of hepatocytes to the cytotoxicity of this compound .

Biochemische Analyse

Biochemical Properties

Chlorzoxazone-D3 interacts with various enzymes and proteins. It is metabolized primarily by the Cytochrome P450 3A (CYP3A) enzyme . This interaction plays a crucial role in the metabolic activation of this compound .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to augment the immunosuppressive capacity of mesenchymal stem cells (MSCs) by modulating the phosphorylation of transcriptional factor forkhead box O3 (FOXO3) . This modulation enhances the immunosuppressive capacity of MSCs without elevating their immunogenicity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and changes in gene expression. It inhibits the degranulation of mast cells, preventing the release of histamine and slow-reacting substance of anaphylaxis (SRS-A), mediators of type I allergic reactions . It also reduces the release of inflammatory leukotrienes .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. A study has shown that this compound can induce MSC into MSC2 phenotype and enhance the immunosuppressive capacity without elevation of immunogenicity of MSCs . This indicates that this compound has long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to alleviate inflammatory infiltration and tissue damage in an acute kidney injury rat model more effectively .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by the Cytochrome P450 3A (CYP3A) enzyme . This interaction plays a crucial role in the metabolic activation of this compound .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Chlorzoxazon-d3 beinhaltet die Einarbeitung von Deuteriumatomen in das Chlorzoxazonmolekül. Dies kann durch verschiedene Methoden erreicht werden, darunter die Verwendung deuterierter Reagenzien oder Lösungsmittel während des Syntheseprozesses. Der spezifische Syntheseweg und die Reaktionsbedingungen können variieren, beinhalten aber typischerweise die folgenden Schritte:

Industrielle Produktionsmethoden

Die industrielle Produktion von Chlorzoxazon-d3 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Spezialausrüstung und -bedingungen, um die effiziente Einarbeitung von Deuteriumatomen und die Produktion von hochreinem Chlorzoxazon-d3 sicherzustellen.

Analyse Chemischer Reaktionen

Reaktionstypen

Chlorzoxazon-d3 durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Chinone, Amine und verschiedene substituierte Derivate von Chlorzoxazon-d3.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism

Chlorzoxazone-D3 has been employed in studies investigating the pharmacokinetics of chlorzoxazone itself. The deuterated version allows researchers to trace the compound's metabolic pathways more accurately due to the distinct mass of deuterium compared to hydrogen. Studies have shown that chlorzoxazone is rapidly metabolized in the liver, primarily excreted as a glucuronide conjugate in urine, and exhibits variable clearance rates influenced by factors such as obesity and genetic polymorphisms in metabolic enzymes like CYP2E1 .

Electrochemical Detection

Recent advancements have seen this compound utilized in electrochemical sensors for the simultaneous detection of chlorzoxazone and other compounds such as diclofenac. A study developed a novel nanocomposite electrode that significantly enhances the sensitivity and lowers the detection limits for these compounds. The electrochemical methods employed, including cyclic voltammetry and differential pulse voltammetry, demonstrated high performance in detecting chlorzoxazone at concentrations as low as 2.3 nM . This application is particularly relevant for monitoring drug levels in biological samples.

Clinical Efficacy in Pain Management

This compound has been compared to other muscle relaxants in clinical trials assessing its efficacy in managing acute musculoskeletal pain. A randomized controlled trial indicated that both chlorzoxazone and thiocolchicoside significantly reduced pain intensity over a seven-day period, with no significant differences noted between the two treatments. The study highlighted that chlorzoxazone was well tolerated among patients, showcasing its potential as an effective option for pain relief .

Safety Profile and Liver Toxicity

While this compound is generally considered safe, there have been reports linking chlorzoxazone to rare instances of acute liver injury. A review of case studies indicated that while most patients recover fully after discontinuation of the drug, monitoring liver function is essential during treatment . This aspect emphasizes the need for careful patient selection and monitoring when using chlorzoxazone derivatives.

Research on Obesity-Related Pharmacology

This compound has also been studied for its pharmacokinetic behavior in obese populations, revealing higher clearance rates compared to non-obese individuals. This finding suggests that body composition may significantly influence drug metabolism, which is crucial for tailoring effective treatment regimens . Understanding these differences can aid clinicians in optimizing dosing strategies for patients with varying body compositions.

Summary Table of Key Findings

ApplicationDescriptionReference
PharmacokineticsInvestigates metabolic pathways using deuterated form for accurate tracing
Electrochemical DetectionUtilized in sensors for sensitive detection of chlorzoxazone; LOD achieved at 2.3 nM
Clinical EfficacyEffective in reducing acute musculoskeletal pain; comparable efficacy to thiocolchicoside
Safety ProfileAssociated with rare liver toxicity; monitoring recommended
Obesity-Related PharmacologyHigher clearance rates observed in obese children; implications for dosing strategies

Vergleich Mit ähnlichen Verbindungen

Chlorzoxazon-d3 kann mit anderen Muskelrelaxantien wie Cyclobenzaprin und Tizanidin verglichen werden:

    Cyclobenzaprin: Ein Muskelrelaxans, das zur Behandlung von Muskelkrämpfen verwendet wird, die durch muskuloskeletale Erkrankungen verursacht werden.

    Tizanidin: Ein weiteres Muskelrelaxans, das Muskelkrämpfe lindert, aber Schläfrigkeit und einen Blutdruckabfall verursachen kann.

Einzigartigkeit

Chlorzoxazon-d3 ist aufgrund seiner deuterierten Natur einzigartig, was es zu einem idealen internen Standard für analytische Zwecke macht. Die Einarbeitung von Deuteriumatomen sorgt für eine verbesserte Stabilität und ermöglicht eine präzise Quantifizierung in verschiedenen analytischen Techniken .

Liste ähnlicher Verbindungen

  • Cyclobenzaprin
  • Tizanidin
  • Metaxalon
  • Baclofen

Biologische Aktivität

Chlorzoxazone-D3 is a deuterated form of chlorzoxazone, a centrally acting muscle relaxant primarily used for the treatment of musculoskeletal pain. This article explores its biological activity, focusing on its pharmacodynamics, mechanisms of action, and clinical implications based on recent studies.

Overview of this compound

Chlorzoxazone is known for its muscle relaxant properties, often prescribed to alleviate acute pain and discomfort associated with muscle spasms. The deuterated variant, this compound, is utilized in pharmacokinetic studies to trace metabolic pathways due to the distinct mass of deuterium compared to hydrogen.

Chlorzoxazone acts primarily by influencing the central nervous system (CNS). It is believed to exert its muscle relaxant effects through several mechanisms:

  • Inhibition of Spinal Reflexes : Chlorzoxazone reduces the excitability of spinal neurons, thereby diminishing reflex activity associated with muscle spasms .
  • Calcium Channel Modulation : Studies indicate that chlorzoxazone can enhance the activity of calcium-activated potassium channels (BK(Ca) channels), which play a crucial role in neuronal excitability and neurotransmitter release .
  • Cytochrome P450 Activity : Chlorzoxazone serves as a marker for CYP2E1 activity in the liver, highlighting its role in drug metabolism and potential interactions with other medications .

Pharmacokinetics

The pharmacokinetic profile of this compound differs from its non-deuterated counterpart due to the incorporation of deuterium. This modification can influence absorption, distribution, metabolism, and excretion (ADME) characteristics.

  • Absorption : Chlorzoxazone is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations occurring within 1-2 hours post-administration.
  • Metabolism : The drug undergoes hepatic metabolism primarily through cytochrome P450 enzymes. The presence of deuterium may alter metabolic pathways slightly but does not significantly impact overall efficacy.
  • Excretion : Chlorzoxazone is predominantly excreted via urine, with metabolites being the primary form eliminated from the body.

Clinical Studies and Efficacy

Recent clinical trials have evaluated the efficacy of chlorzoxazone in various settings:

  • Postoperative Pain Management : A randomized controlled trial assessed chlorzoxazone's effectiveness in managing acute postoperative pain following total knee replacement (TKR) and total hip replacement (THR). Patients receiving 250 mg three times daily reported significant pain relief compared to placebo groups .
    Outcome MeasureChlorzoxazone GroupPlacebo Groupp-value
    Pain after 5-meter walkReduced significantlyNo significant change<0.05
    Overall satisfactionHigher satisfactionLower satisfaction<0.05
  • Comparative Efficacy : A study comparing chlorzoxazone with thiocolchicoside for acute musculoskeletal pain showed that both drugs were similarly effective in reducing pain intensity over a week .
    DrugBaseline Pain Intensity (VAS)Pain Intensity at Day 7 (VAS)% Reduction
    Thiocolchicoside7.2 ± 1.32.9 ± 1.159.7%
    Chlorzoxazone7.1 ± 1.23.1 ± 1.256.3%

Safety Profile

Chlorzoxazone is generally well tolerated; however, some adverse effects have been documented:

  • Common side effects include fatigue and dizziness, occurring in approximately 1-10% of patients .
  • Serious adverse events are rare but can include allergic reactions or liver enzyme elevation.

Eigenschaften

IUPAC Name

5-chloro-4,6,7-trideuterio-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10)/i1D,2D,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFWDZFKRBELIQ-CBYSEHNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C2=C1OC(=O)N2)[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorzoxazone-D3
Reactant of Route 2
Reactant of Route 2
Chlorzoxazone-D3
Reactant of Route 3
Reactant of Route 3
Chlorzoxazone-D3
Reactant of Route 4
Reactant of Route 4
Chlorzoxazone-D3
Reactant of Route 5
Reactant of Route 5
Chlorzoxazone-D3
Reactant of Route 6
Reactant of Route 6
Chlorzoxazone-D3

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.